molecular formula C26H21Br2NO3 B606487 Carm1-IN-1

Carm1-IN-1

Cat. No.: B606487
M. Wt: 555.3 g/mol
InChI Key: KNMFTTWVELIVCC-CLVAPQHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CARM1-IN-1 is a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1), which is a member of the protein arginine methyltransferase family. This compound has shown potential in inhibiting the activity of CARM1, which plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and gene expression .

Mechanism of Action

Target of Action

Carm1-IN-1 primarily targets the enzyme Coactivator Associated Arginine Methyltransferase 1 (CARM1) . CARM1, also known as PRMT4, belongs to the protein arginine methyltransferase (PRMT) family . This enzyme catalyzes the methylation of protein arginine residues, especially acting on histones and other chromatin-related proteins . This methylation is essential in regulating gene expression .

Mode of Action

This compound interacts with CARM1 to inhibit its enzymatic activity . CARM1 was initially recognized as a transcriptional coregulator, orchestrating chromatin remodeling, transcription regulation, mRNA splicing, and stability . By inhibiting CARM1, this compound can potentially disrupt these processes, leading to changes in gene expression and cellular function .

Biochemical Pathways

CARM1-mediated methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation . By manipulating these physiological functions, CARM1 becomes essential in critical processes such as tumorigenesis, metastasis, and therapeutic resistance . Therefore, the inhibition of CARM1 by this compound can potentially affect these pathways and their downstream effects.

Result of Action

The inhibition of CARM1 by this compound can lead to a variety of molecular and cellular effects. For instance, it can disrupt the methylation of protein arginine residues, leading to changes in gene expression . This can potentially affect various cellular processes, including cell cycle progression, metabolism, and immune response . In the context of cancer, inhibiting CARM1 could potentially slow down tumorigenesis, metastasis, and therapeutic resistance .

Chemical Reactions Analysis

Properties

IUPAC Name

(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2/b20-10+,21-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMFTTWVELIVCC-CLVAPQHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How do N(η)-substituted arginyl peptides interact with PRMTs, and what are the downstream effects?

A1: Research suggests that N(η)-substituted arginyl peptides, particularly those with fluorine substitutions on the ethyl group, act as potent inhibitors of PRMT1 and PRMT6 []. These peptides demonstrate higher potency against PRMT1 compared to product inhibitor peptides, suggesting a mechanism beyond simple product inhibition []. While the exact mechanism remains unclear, modeling indicates that the PRMT1 active site can accommodate the modified arginine []. This binding likely interferes with the enzyme's ability to methylate arginine residues within substrate proteins, ultimately disrupting downstream signaling pathways regulated by these methylated proteins.

Q2: Can you elaborate on the significance of fluorine substitution in N(η)-substituted arginyl peptides regarding their inhibitory activity against PRMT1?

A2: Studies show a correlation between the number of fluorine atoms on the ethyl group of N(η)-substituted arginyl peptides and their potency against PRMT1. Increasing fluorine substitution leads to enhanced inhibitory activity, possibly due to changes in the guanidino dipole moment []. This suggests that fluorine substitution might increase the binding affinity of these peptides to the PRMT1 active site, leading to stronger inhibition.

Q3: Considering the potential of PRMT inhibitors in various therapeutic areas, are there any insights from the research regarding their impact on specific tissues or biological processes?

A4: While the provided research does not directly investigate the impact of PRMT inhibitors on specific tissues, one study highlights the effects of electromagnetic pulse (EMP) irradiation on gene expression in mouse small intestines []. Interestingly, EMP exposure leads to the downregulation of the Carm1 gene in this context []. This finding, though indirectly, suggests that modulating CARM1 activity could have implications for intestinal health and function. Further research is needed to explore the tissue-specific effects of CARM1 inhibitors and their therapeutic potential.

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